An In-depth Technical Guide to the Basic Properties of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
An In-depth Technical Guide to the Basic Properties of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its structural motifs, featuring a sulfonamide group, a cyclopropane ring, and a bulky tert-butyl group, suggest its potential as a versatile scaffold in drug discovery. This technical guide provides a comprehensive overview of the fundamental properties of N-tert-butyl-1-methylcyclopropane-1-sulfonamide, including its physicochemical characteristics, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its role as a potential inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis and a validated cancer target.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimentally determined data for N-tert-butyl-1-methylcyclopropane-1-sulfonamide, the following table summarizes key physicochemical parameters obtained from computational predictions. It is crucial to note that these values are estimations and should be confirmed through experimental validation.
Table 1: Predicted Physicochemical Properties of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₈H₁₇NO₂S | - |
| Molecular Weight | 191.29 g/mol | - |
| pKa (acidic) | ~10.5 | ChemAxon |
| Aqueous Solubility | 0.2 g/L (at pH 7.4) | ACD/Labs |
| logP | 1.8 | ChemAxon |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 2 | - |
Note: Predicted values are subject to the accuracy of the underlying algorithms and should be treated as estimates.
Synthesis and Characterization
The synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide can be achieved through a straightforward two-step process, commencing with the commercially available 1-methylcyclopropane-1-sulfonyl chloride.
Experimental Protocol: Synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
Materials:
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1-methylcyclopropane-1-sulfonyl chloride
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tert-Butylamine
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
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Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
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Reaction: Slowly add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tert-butyl-1-methylcyclopropane-1-sulfonamide.
Characterization
The identity and purity of the synthesized N-tert-butyl-1-methylcyclopropane-1-sulfonamide should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the methyl protons on the cyclopropane ring (a singlet around 1.5 ppm), and the cyclopropane methylene protons (multiplets in the region of 0.5-1.0 ppm). The NH proton will appear as a singlet, and its chemical shift may vary depending on the solvent and concentration.
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¹³C NMR will display distinct signals for the carbons of the tert-butyl group, the methyl group, the cyclopropane ring, and the quaternary carbon of the cyclopropane ring attached to the sulfonyl group.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonamide group (around 1320 cm⁻¹ and 1140 cm⁻¹, respectively).
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
Biological Activity and Signaling Pathways
While extensive biological data for N-tert-butyl-1-methylcyclopropane-1-sulfonamide is not yet available in the public domain, its chemical structure suggests potential interactions with biological targets. The sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents.
Potential as a Polo-like Kinase 1 (Plk1) Inhibitor
One of the most promising avenues of investigation for this compound is its potential as an inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Overexpression of Plk1 is a common feature in many types of cancer and is often associated with poor prognosis.[1][2] This makes Plk1 an attractive target for the development of novel anticancer therapies.
Plk1 Signaling Pathway in Cancer:
The diagram below illustrates a simplified signaling pathway involving Plk1 in the context of cancer cell proliferation. Inhibition of Plk1 can disrupt multiple stages of mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.
Caption: Plk1 signaling pathway in cancer and the point of inhibition.
Experimental Workflow for Assessing Plk1 Inhibition
To evaluate the potential of N-tert-butyl-1-methylcyclopropane-1-sulfonamide as a Plk1 inhibitor, a series of in vitro assays can be performed. The following workflow outlines a typical experimental approach.
Caption: Experimental workflow for evaluating Plk1 inhibitory activity.
Detailed Methodologies for Key Experiments:
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In Vitro Plk1 Kinase Assay:
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Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific Plk1 substrate by recombinant human Plk1 enzyme. The activity can be quantified using methods such as ADP-Glo™ Kinase Assay (Promega) which measures the amount of ADP produced.
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Protocol:
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Prepare a reaction mixture containing recombinant Plk1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
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Add varying concentrations of N-tert-butyl-1-methylcyclopropane-1-sulfonamide to the reaction mixture.
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Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the kinase activity using a detection reagent.
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Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
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Cell Viability Assay (MTT Assay):
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Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Protocol:
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Seed cancer cells known to overexpress Plk1 (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
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Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
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Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
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Conclusion
N-tert-butyl-1-methylcyclopropane-1-sulfonamide represents a molecule of interest for further investigation in the realm of drug discovery. Its predicted physicochemical properties suggest reasonable drug-like characteristics. The provided synthetic protocol offers a viable route for its preparation, enabling further experimental evaluation. The primary focus for future research should be the experimental validation of its predicted properties and the thorough investigation of its biological activity, particularly as a potential inhibitor of Polo-like kinase 1. The experimental workflows and methodologies outlined in this guide provide a solid framework for such studies. Should this compound demonstrate significant Plk1 inhibitory activity, it could serve as a valuable lead compound for the development of novel anticancer therapeutics.
